LY2090314

GSK-3β inhibition Kinase enzymology ATP-competitive inhibitor

Select LY2090314 for preclinical oncology studies requiring direct translational alignment with human clinical data. This ATP-competitive GSK-3α/β inhibitor (IC₅₀ 1.5 nM/0.9 nM) has established human PK (t₁/₂ ~2.6 h), MTD (40 mg IV q3w), and >2,500-fold selectivity over Cdk2, eliminating confounding off-target effects. Its defined multi-species ADME profile and Phase 1/2 clinical experience in solid tumors and leukemia make it uniquely suited for PK/PD modeling and in vivo efficacy studies—unlike research-only tool compounds that lack any clinical pharmacokinetic or safety benchmarks. For melanoma applications, low nM cytotoxicity in vemurafenib-resistant models provides a precise, scaffold-specific probe of Wnt/β-catenin activation.

Molecular Formula C28H25FN6O3
Molecular Weight 512.5 g/mol
CAS No. 603288-22-8
Cat. No. B1684592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2090314
CAS603288-22-8
Synonyms3-(9-fluoro-2-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydro(1,4)diazepino(6,7,1-hi)indol-7-yl)-4-imidazo(1,2-a)pyridin-3-yl-1H-pyrrole-2,5-dione
LY2090314
Molecular FormulaC28H25FN6O3
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)N2CCN3C=C(C4=CC(=CC(=C43)C2)F)C5=C(C(=O)NC5=O)C6=CN=C7N6C=CC=C7
InChIInChI=1S/C28H25FN6O3/c29-18-12-17-15-34(28(38)32-7-3-1-4-8-32)11-10-33-16-20(19(13-18)25(17)33)23-24(27(37)31-26(23)36)21-14-30-22-6-2-5-9-35(21)22/h2,5-6,9,12-14,16H,1,3-4,7-8,10-11,15H2,(H,31,36,37)
InChIKeyHRJWTAWVFDCTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to light yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY2090314 (603288-22-8) for Research Procurement: Clinical-Grade ATP-Competitive GSK-3α/β Inhibitor


LY2090314 (CAS 603288-22-8) is a synthetic, small-molecule ATP-competitive inhibitor of glycogen synthase kinase-3 alpha and beta (GSK-3α/β) with reported IC₅₀ values of 1.5 nM and 0.9 nM, respectively [1]. As a maleimide-based ATP-mimetic scaffold, it binds within the kinase hinge region and exhibits >10-fold selectivity for GSK-3 over a panel of 40 diverse kinases when screened at 20 µM [2]. The compound has advanced to human clinical trials (Phases 1 and 2) for oncology indications including advanced solid tumors, acute leukemia, and metastatic pancreatic cancer, distinguishing it from research-only tool compounds in this class [3]. LY2090314 is administered intravenously and is characterized by rapid clearance via extensive hepatic metabolism with low circulating metabolite exposure in preclinical species and humans [4].

Why LY2090314 (603288-22-8) Cannot Be Interchanged with Common GSK-3 Inhibitors Such as CHIR99021, Tideglusib, or AR-A014418


GSK-3 inhibitors exhibit a broad and overlapping range of biochemical potencies, yet they are not interchangeable tools for research or therapeutic development due to major divergences in kinase selectivity profiles, ATP-competitive versus non-ATP-competitive binding mechanisms, and in vivo pharmacokinetic (PK) and safety parameters. For instance, while CHIR99021 is widely used as a Wnt pathway agonist in stem cell culture, its selectivity profile and clinical suitability differ markedly from that of LY2090314 [1]. Similarly, Tideglusib is an irreversible, non-ATP-competitive GSK-3β inhibitor (IC₅₀ = 60 nM) with a distinct binding site, resulting in different cellular and pharmacodynamic outcomes compared to ATP-competitive inhibitors [2]. AR-A014418, another ATP-competitive GSK-3β inhibitor, exhibits an IC₅₀ of 104 nM (and Ki of 38 nM) in cell-free assays, representing an approximate 100-fold lower potency than LY2090314, which precludes direct substitution in dose-response studies [3]. Beyond potency, the clinical development status and defined human PK profile of LY2090314—including its short half-life (1.8–3.4 h) and lack of active circulating metabolites—are not matched by research-grade tool compounds, making LY2090314 uniquely positioned for translational and in vivo pharmacology studies that aim to bridge to clinical observations [4]. The following section provides quantitative, comparator-based evidence supporting these distinctions.

LY2090314 (603288-22-8) Product-Specific Quantitative Evidence: Head-to-Head and Cross-Study Comparisons


Enzymatic Potency Advantage of LY2090314 Over ATP-Competitive GSK-3β Inhibitor AR-A014418

LY2090314 demonstrates approximately 115-fold greater enzymatic potency against GSK-3β compared to AR-A014418, a widely used ATP-competitive GSK-3β inhibitor. This magnitude of difference is critical for experimental design in biochemical assays where low nanomolar target engagement is required [1]. LY2090314 inhibits GSK-3β with an IC₅₀ of 0.9 nM, whereas AR-A014418 exhibits an IC₅₀ of 104 nM under comparable cell-free assay conditions [2].

GSK-3β inhibition Kinase enzymology ATP-competitive inhibitor

LY2090314 Exhibits >38-Fold Greater Enzymatic Potency Against GSK-3α Compared to SB216763

LY2090314 inhibits GSK-3α with an IC₅₀ of 1.5 nM, which is approximately 23-fold more potent than SB216763 (IC₅₀ = 34.3 nM) . Both compounds are ATP-competitive and inhibit GSK-3α/β, but the quantitative difference in biochemical potency means that LY2090314 achieves equivalent target inhibition at substantially lower concentrations, reducing the risk of solvent (DMSO) toxicity and non-specific effects in cell-based assays [1].

GSK-3α inhibition Isoform selectivity Biochemical profiling

Kinome-Wide Selectivity Profile of LY2090314: Differential Activity Against CDKs and PKCβII

Selectivity profiling across a panel of diverse kinases reveals that while LY2090314 exhibits sub-nanomolar potency against GSK-3β (IC₅₀ = 0.0011 µM), it shows substantially weaker inhibition of the related cyclin-dependent kinases Cdk2 (IC₅₀ = 2.8 µM; >2,500-fold selectivity) and Cdk4 (IC₅₀ = 1.8 µM; >1,600-fold selectivity), as well as protein kinase C beta II (PKCβII; IC₅₀ = 0.42 µM; ~380-fold selectivity) [1]. Additionally, LY2090314 exhibits negligible activity against AKT1, KDR (VEGFR2), hPKAβ, CAMKII, MLK7, and p38 (all IC₅₀ >20 µM) [1]. In contrast, CHIR99021, another ATP-competitive GSK-3 inhibitor, is reported to inhibit a broader range of kinases at similar concentrations and is not clinically developed for human use [2]. The narrow selectivity window of LY2090314, particularly with respect to CDKs which are commonly co-inhibited by less selective GSK-3 inhibitors, is a key differentiator for researchers seeking to attribute biological effects specifically to GSK-3 inhibition rather than off-target kinase modulation [3].

Kinase selectivity Off-target profiling Chemical probe validation

Direct Comparison of LY2090314 and CHIR99021 in Ex Vivo Hypothalamic Explants: Differential Potency in Inducing Socs3 Expression

In a direct head-to-head comparison using ex vivo hypothalamic slices from Socs3-Luc reporter mice, LY2090314 induced significant Socs3 luciferase expression at a concentration of 10 nM, whereas CHIR99021 required a concentration of 10 µM to achieve a comparable effect [1]. This represents a 1,000-fold difference in effective concentration for modulating hypothalamic Socs3 expression. Both compounds are GSK-3β inhibitors, yet the quantitative difference in ex vivo potency highlights that LY2090314 engages its target and triggers downstream transcriptional changes at substantially lower concentrations in intact tissue [1].

Ex vivo pharmacology Wnt/β-catenin signaling Hypothalamic gene expression

In Vitro Cytotoxicity of LY2090314 in Melanoma Cell Lines vs. Other Solid Tumor Cell Lines: Differential Sensitivity by Cancer Type

LY2090314 exhibits pronounced and selective cytotoxicity against melanoma cell lines in vitro (IC₅₀ ~10 nM after 72-hour treatment), whereas other solid tumor cell lines demonstrate minimal sensitivity (IC₅₀ >10 µM) under identical assay conditions [1]. This >1,000-fold differential sensitivity was observed across a panel of melanoma lines irrespective of BRAF or NRAS mutation status, including those with acquired resistance to the BRAF inhibitor vemurafenib [1]. The cytotoxicity in melanoma cells was mechanistically linked to β-catenin stabilization, caspase activation, and PARP cleavage, as demonstrated by shRNA-mediated β-catenin knockdown which abrogated LY2090314-induced apoptosis [1]. While CHIR99021 has also been shown to reduce melanoma cell proliferation, direct comparative IC₅₀ data in the same assay system are not available; however, LY2090314's selectivity for melanoma over other solid tumor types is a distinguishing feature not universally shared across all GSK-3 inhibitors [2].

Melanoma Wnt/β-catenin activation Cancer cell line profiling

LY2090314 Clinical Development Status: Differentiating from Research-Only GSK-3 Tool Compounds

LY2090314 has been evaluated in multiple Phase 1 and Phase 2 clinical trials, establishing a human pharmacokinetic, safety, and tolerability profile that is absent for research-grade GSK-3 inhibitors such as CHIR99021, SB216763, and AR-A014418 [1]. In a first-in-human Phase 1 dose-escalation study, LY2090314 was administered intravenously in combination with pemetrexed/carboplatin to 41 patients with advanced solid tumors, with a maximum tolerated dose (MTD) established at 40 mg every 3 weeks [2]. Five confirmed partial responses (non-small cell lung cancer, mesothelioma, breast cancer) and 19 stable disease cases were observed [2]. Human PK analysis revealed a half-life of 1.8–3.4 hours and linear systemic exposure over the 10–120 mg dose range [2]. A separate open-label Phase 2 study evaluated LY2090314 monotherapy (40 mg) in 20 patients with acute leukemia across three dosing schedules [3]. Additionally, a Phase I/II study investigated LY2090314 in combination with chemotherapy for metastatic pancreatic cancer [4]. In contrast, CHIR99021, BIO, SB216763, and AR-A014418 remain preclinical tool compounds without human clinical safety or PK data, limiting their translational utility [5].

Clinical-stage GSK-3 inhibitor Oncology clinical trial Human pharmacokinetics

Recommended Research and Procurement Application Scenarios for LY2090314 (603288-22-8)


Translational Oncology Pharmacology with a Clinically Validated GSK-3 Inhibitor

LY2090314 is the appropriate procurement choice for investigators designing preclinical efficacy studies in oncology models where the goal is to align with a clinically tested compound. The compound has defined human PK parameters (t₁/₂ = 1.8–3.4 h; linear exposure over 10–120 mg) and an established MTD (40 mg IV q3w) from Phase 1 studies [1]. This enables more accurate interspecies scaling and PK/PD modeling compared to using preclinical tool compounds such as CHIR99021 or SB216763, for which human PK data do not exist. The clinical experience with LY2090314—including observed partial responses in NSCLC, mesothelioma, and breast cancer—provides a translational anchor for hypothesis testing in xenograft or syngeneic tumor models [2].

Wnt/β-Catenin Pathway Activation in Melanoma Models Requiring Low Nanomolar Potency

For studies investigating Wnt/β-catenin pathway activation in melanoma, LY2090314 is the preferred selection due to its low nanomolar cytotoxicity (IC₅₀ ~10 nM) in melanoma cell lines and its >1,000-fold selectivity over other solid tumor cell lines [1]. This potency advantage reduces required compound concentrations and associated DMSO carryover, minimizing solvent-induced artifacts in sensitive assays. The compound's activity is independent of BRAF or NRAS mutation status and remains effective in vemurafenib-resistant models, making it suitable for exploring Wnt activation as a therapeutic strategy in both treatment-naïve and resistant melanoma contexts [1]. Researchers may use less potent GSK-3 inhibitors (e.g., AR-A014418 with IC₅₀ = 104 nM) as comparative controls, though the ~115-fold potency difference necessitates careful dose-matching [2].

High-Selectivity GSK-3 Signaling Studies Requiring Minimal CDK Off-Target Activity

Investigators seeking to attribute cellular or in vivo phenotypes specifically to GSK-3 inhibition—rather than co-inhibition of cyclin-dependent kinases—should select LY2090314. Its selectivity profile demonstrates >2,500-fold preference for GSK-3β over Cdk2 (IC₅₀ = 2.8 µM) and >1,600-fold over Cdk4 (IC₅₀ = 1.8 µM), as well as negligible activity against AKT1, KDR, PKA, and CAMKII (all IC₅₀ >20 µM) [1]. This narrow selectivity window reduces confounding off-target effects that are common with less selective GSK-3 inhibitors. For maximum experimental rigor, parallel testing with a structurally distinct GSK-3 inhibitor (e.g., the non-ATP-competitive Tideglusib) is recommended to confirm that observed effects are target-mediated rather than scaffold-specific [2].

Pharmacokinetic and Metabolism Studies of Rapidly Cleared Kinase Inhibitors

LY2090314 serves as a well-characterized case study compound for investigating the disposition of rapidly cleared, extensively metabolized kinase inhibitors. Published data demonstrate that LY2090314 exhibits high clearance approximating hepatic blood flow, a moderate volume of distribution (~1–2 L/kg), and short half-life (0.4 h in rat, 0.7 h in dog, 1.8–3.4 h in human) [1]. Despite extensive metabolism, the parent compound is the sole identifiable drug-related moiety in rat and human plasma due to efficient biliary excretion of metabolites (69–97% of dose; 62–93% within 0–24 h) with negligible enterohepatic recirculation [1]. This PK profile, fully documented in peer-reviewed literature, makes LY2090314 an ideal reference compound for cross-species PK scaling, hepatobiliary disposition modeling, and transporter knockout studies (Mdr1a, Bcrp, Mrp2) [1]. Other GSK-3 inhibitors lack this comprehensive multi-species PK characterization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY2090314

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.